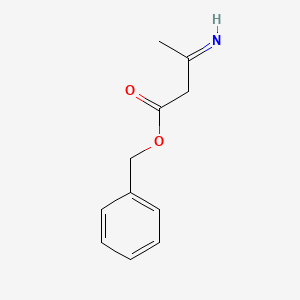

Benzyl 3-iminobutanoate

Description

Significance of Imines in Organic Synthesis

Imines, often referred to as Schiff bases, are compounds containing a carbon-nitrogen double bond. Their significance in organic synthesis is profound and multifaceted. The imine functional group is a key building block in the construction of nitrogen-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and natural products. The nitrogen atom imparts nucleophilic character, while the imine carbon is electrophilic, allowing for a diverse range of chemical transformations. This dual reactivity makes imines valuable intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds.

Overview of β-Imino Carbonyl Compounds as Synthetic Intermediates

β-Imino carbonyl compounds, which include β-imino esters like benzyl (B1604629) 3-iminobutanoate, are a particularly important class of synthetic intermediates. researchgate.net These molecules feature an imine group at the β-position relative to a carbonyl group. This arrangement results in a conjugated system that enhances their stability and modulates their reactivity.

Often existing in equilibrium with their tautomeric enamine form (β-enamino esters), these compounds are highly prized for their ability to act as versatile synthons. guidechem.com They are extensively used in the synthesis of various heterocyclic compounds such as pyridines, pyrimidines, and pyrroles, which form the core structures of many biologically active molecules. guidechem.comnih.gov The reactivity of β-imino carbonyls can be tuned by modifying the substituents on the nitrogen atom and the carbonyl group, making them adaptable tools for organic chemists. Their utility is further demonstrated by their role as precursors to β-amino acids and other valuable chiral building blocks.

Academic Relevance of Benzyl Iminobutanoates

The academic relevance of benzyl iminobutanoates and their derivatives is underscored by their frequent appearance in scholarly research. For instance, derivatives such as "2-Benzyl-3,4-iminobutanoic acid" have been investigated as inhibitors of enzymes like carboxypeptidase A, highlighting their potential in medicinal chemistry. nih.gov The synthesis and reactivity of various substituted benzyl iminobutanoates, including those with additional functionalities on the benzyl or butanoate moiety, are active areas of research. doi.orgcore.ac.ukacs.org Studies on related β,γ-alkynyl-α-imino esters further showcase the broad interest in the synthesis and application of complex imino esters in creating stereochemically rich and diverse molecular architectures.

Benzyl 3-iminobutanoate: Properties and Synthesis

While "this compound" itself is a specific molecule, its properties can be understood within the context of its derivatives, which are more extensively documented.

| Property | Data | Source |

| Molecular Formula | C11H13NO2 | Inferred |

| Molecular Weight | 191.23 g/mol | Inferred |

| General Appearance | Likely a colorless to pale yellow oil or solid | Inferred |

| CAS Number | Not explicitly found for the parent compound. A derivative, cis-benzyl 3-(tert-butoxyimino)butanoate, has the CAS number 1372793-63-9. | guidechem.com |

Synthesis:

The synthesis of this compound can be achieved through the condensation reaction between benzylamine (B48309) and a β-ketoester, such as benzyl acetoacetate (B1235776). This reaction is analogous to the well-established methods for preparing related β-imino esters and β-enamino esters. researchgate.netderpharmachemica.comjst.go.jp The reaction typically proceeds by mixing the two reactants, often in a solvent like ethanol (B145695) or methanol, and may be heated to drive the reaction to completion. The removal of water, a byproduct of the condensation, can facilitate the formation of the imine.

This synthetic approach is versatile, allowing for the preparation of a wide range of N-substituted β-imino esters by varying the amine and β-ketoester starting materials.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

benzyl 3-iminobutanoate |

InChI |

InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3 |

InChI Key |

DHMCRCIZUFIVOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=N)CC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 3 Iminobutanoate and Analogues

General Strategies for Imine Formation Applicable to Benzyl (B1604629) 3-iminobutanoate

The formation of imines, or their more stable tautomeric form, β-enaminoesters, from β-ketoesters is a fundamental transformation in organic chemistry. These methods typically involve the reaction of a β-ketoester with a primary amine.

Condensation Reactions with β-Ketoesters

The most direct route to synthesize β-enaminoesters, the more stable tautomer of β-iminobutanoates, is through the acid-catalyzed condensation of a β-ketoester with an amine. In the context of Benzyl 3-iminobutanoate, this would involve the reaction of benzyl acetoacetate (B1235776) with ammonia (B1221849) or a primary amine. The reaction is generally carried out in the presence of a catalytic amount of a weak acid, such as acetic acid, and often requires the removal of water to drive the equilibrium towards the product.

The mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the imine. This imine is in equilibrium with its enamine tautomer, with the equilibrium generally favoring the more conjugated and resonance-stabilized enamine form. Various catalysts have been employed to facilitate this transformation, including lanthanum trichloride (B1173362) heptahydrate, ferric (III) ammonium (B1175870) nitrate, and scandium(III) triflate, often under solvent-free conditions to enhance efficiency and yield.

A study by Brandt et al. demonstrated the use of ultrasound in conjunction with a catalytic amount of acetic acid for the solvent-free synthesis of β-enamino esters from β-keto esters and various amines, achieving good yields. Another approach by Stefani et al. utilized water as a solvent for the synthesis of enaminones from β-ketoesters and primary amines, offering a more environmentally benign methodology.

Table 1: Catalytic Systems for the Synthesis of β-Enamino Esters from β-Keto Esters and Amines This table is interactive and allows for sorting and filtering of the data.

| Catalyst | Amine Scope | Solvent | Yield Range (%) | Reference |

|---|---|---|---|---|

| Acetic Acid (ultrasound) | Various | Solvent-free | Good | |

| Lanthanum trichloride heptahydrate | Various | Methylene dichloride | 85-93 | |

| Ceric ammonium nitrate | Activated amines | Not specified | 70-93 | |

| Ferric (III) ammonium nitrate | Various primary amines | Solvent-free | 69-92 | |

| Scandium(III) triflate | Various | Solvent-free | 70-95 | |

| Gold(III) catalyst | Ammonia/amines | Not specified | 61-98 | |

| Glycine hydrochloride | Aliphatic/aromatic amines | Neat | High to excellent | |

| Ammonium chloride | Aliphatic/aromatic amines | Neat | High to excellent |

Approaches to β-(Alkoxy)imino Carbonyl Compounds

While the direct synthesis of this compound from benzyl acetoacetate and ammonia can be challenging due to the instability of the resulting imine, the synthesis of related β-(alkoxy)imino carbonyl compounds provides a viable alternative for creating similar structures. These compounds can be synthesized by reacting the β-ketoester with an alkoxyamine (O-alkylhydroxylamine). This reaction is analogous to the formation of oximes from ketones and aldehydes.

Advanced Synthetic Approaches for Iminobutanoate Derivatives

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance. For the synthesis of iminobutanoate derivatives and their enamine tautomers, copper and palladium-catalyzed reactions have emerged as particularly valuable tools.

Catalytic Synthesis Protocols

Copper catalysts have been effectively used in the synthesis of β-enaminones through various reaction pathways. One common approach involves the Michael-type addition of nitrogen nucleophiles to ynones (α,β-alkynyl ketones or esters). This method allows for the stereo- and chemoselective synthesis of enaminones. While this doesn't directly start from a β-ketoester, it represents a convergent approach to the enaminone core structure.

A study demonstrated an efficient synthesis of α,β-unsaturated enaminones through the nucleophilic addition of N-heterocycles to alkynones under mild, copper-catalyzed conditions. Another protocol describes a copper-catalyzed C(sp²)–N bond phosphonation of enaminones to produce (E)-alkenylphosphonates, showcasing the utility of enaminones as synthetic intermediates. This latter example, while not a direct synthesis, highlights the reactivity of the enaminone system and the potential for further functionalization under copper catalysis.

Table 2: Examples of Copper-Catalyzed Synthesis of Enaminone Derivatives This table is interactive and allows for sorting and filtering of the data.

| Reaction Type | Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Michael Addition | N-heterocycles, Alkynones | Copper catalyst | Stereo- and chemoselective | |

| C-N Bond Phosphonation | Enaminones, Dialkyl phosphonates | Cu(OTf)₂, p-TSA | Stereoselective synthesis of (E)-alkenylphosphonates |

Palladium catalysis offers a versatile platform for the synthesis of β-enaminones. One notable method is the dehydrogenative β-amination of saturated ketones. This process involves the in-situ formation of an α,β-unsaturated ketone from a saturated ketone, followed by the conjugate addition of an amine. Allyl acetate (B1210297) is often used as a hydrogen scavenger in these reactions. While this method starts from a ketone rather than a β-ketoester, it provides a pathway to β-enaminones that could be conceptually applied to precursors of this compound.

Another powerful palladium-catalyzed approach is the four-component carbonylative addition reaction of aryl bromides, amines, and alkynes. This multicomponent reaction strategy allows for the rapid assembly of complex enaminone structures in a single step with good to excellent yields. Furthermore, a palladium/DNA catalyst has been developed for a one-pot cascade reaction involving carbonylative Sonogashira coupling and oxidative dealkylation of tertiary amines to produce β-enaminones.

Table 3: Palladium-Catalyzed Methodologies for β-Enaminone Synthesis This table is interactive and allows for sorting and filtering of the data.

| Method | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Dehydrogenative β-Amination | Saturated Ketones, Amines | Palladium catalyst, Diamine ligand | Internal β-C-N bond formation | |

| Four-Component Carbonylative Addition | Aryl Bromides, Amines, Alkynes, CO | PdCl₂(PPh₃)₂ | Multicomponent, good to excellent yields | |

| Carbonylative Sonogashira/Oxidative Dealkylation | Aryl Iodides, Terminal Alkynes, Tertiary Amines | Pd/DNA catalyst | One-pot cascade, recoverable catalyst |

Lewis Acid-Catalyzed Routes to Iminobutanoate Intermediates

The synthesis of β-enaminones and β-enaminoesters, which are structural analogues of this compound, is frequently achieved through the condensation of β-dicarbonyl compounds with amines. This transformation can be effectively catalyzed by a variety of Lewis acids. The role of the Lewis acid is to activate the carbonyl group of the β-dicarbonyl compound, thereby facilitating nucleophilic attack by the amine.

A range of Lewis acids have been demonstrated to be effective catalysts for this reaction, including Scandium(III) triflate (Sc(OTf)₃), Tin(IV) chloride (SnCl₄), and Aluminum chloride (AlCl₃). For instance, AlCl₃ has been used to promote the nucleophilic attack of β-diketone compounds with nitriles to yield enaminones. The reaction conditions, such as the choice of solvent and temperature, can influence the efficiency of the catalysis. In many cases, these reactions can be carried out under mild conditions.

The general mechanism involves the coordination of the Lewis acid to one of the carbonyl oxygen atoms of the β-dicarbonyl compound. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amine. The subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of the β-enaminone or β-enaminoester. Studies have shown that catalysts like Sc(OTf)₃ can be particularly efficient, enabling rapid and high-yielding syntheses even under solvent-free conditions. The choice of Lewis acid can also influence the regioselectivity of the reaction when unsymmetrical β-dicarbonyl compounds are used.

| Catalyst | Substrates | Conditions | Yield | Reference |

| Sc(OTf)₃ | β-dicarbonyls, Amines | Solvent-free, rt | High | |

| [(PPh₃)AuCl]/AgOTf | 1,3-dicarbonyls, Primary amines | Solvent-free, rt | 76-98% | |

| AlCl₃ | β-diketones, Nitriles | Solvent, 100°C, 4h | 67-70% | |

| Ca(CF₃COO)₂ | β-dicarbonyls, Amines | - | - | |

| SnCl₄ | 1,3-dicarbonyls, Amines | - | - | |

| This table is interactive. Users can sort and filter the data. |

Asymmetric Synthesis of Chiral Iminobutanoate Scaffolds

The development of asymmetric methods to produce chiral iminobutanoate scaffolds is crucial for their application as intermediates in the synthesis of enantiomerically pure compounds. Both chiral auxiliary-directed and enantioselective catalytic methods are prominent strategies to achieve this.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary can be removed. For the synthesis of chiral iminobutanoate scaffolds, a common approach involves the condensation of a β-ketoester with a chiral amine. The resulting chiral β-enamino ester can then undergo diastereoselective transformations.

For example, chiral amines such as (S,S)-(+)-pseudoephedrine have been successfully used as chiral auxiliaries in the aza-Michael reaction to produce chiral β-amino esters with good yields and enantioselectivities. Similarly, chiral oxazolidinones and camphorsultam are effective auxiliaries in various asymmetric reactions, including alkylations and aldol (B89426) reactions, directing the stereochemical course of the reaction with high selectivity. The diastereoselectivity of these reactions is often high, and the auxiliary can typically be removed under mild conditions to yield the desired enantiomerically enriched product. The use of pseudoephenamine as a chiral auxiliary has also been shown to provide excellent stereocontrol in alkylation reactions, including those that form quaternary carbon centers.

Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral iminobutanoate scaffolds, several catalytic strategies can be envisioned.

One of the most powerful methods for synthesizing chiral β-amino acid derivatives is the asymmetric hydrogenation of β-enamino esters. This reaction is often catalyzed by transition metal complexes with chiral ligands. For instance, rhodium(I) complexes with chiral bisphosphine ligands have been shown to be highly efficient for the asymmetric hydrogenation of cyclic β-enamino acid derivatives, achieving high conversions and enantioselectivities. The choice of the chiral ligand is critical and can significantly influence both the conversion and the enantiomeric excess of the product.

Another approach involves the use of chiral primary amine-based organocatalysts. These catalysts have proven to be versatile and powerful in a wide range of enantioselective organic reactions. Chiral BINOL-derived aldehydes and N-quaternized pyridoxals have been developed as enzyme mimics for the asymmetric synthesis of amino acid derivatives. These catalysts can activate α-C-H bonds of amines through the formation of enamine or imine intermediates, leading to highly stereoselective transformations.

Furthermore, chiral halonium salts have been utilized as halogen-bonding-donor catalysts in the asymmetric Mannich reaction for the synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon stereogenic centers, affording the products in excellent yields and good enantioselectivity.

| Method | Catalyst/Auxiliary | Substrate Type | Key Transformation | Stereoselectivity | Reference |

| Chiral Auxiliary | (S,S)-(+)-pseudoephedrine | α,β-unsaturated amides | aza-Michael reaction | Good | |

| Chiral Auxiliary | Pseudoephenamine | α,α-disubstituted amides | Alkylation | High | |

| Asymmetric Hydrogenation | Rh(I)-chiral bisphosphines | cyclic β-enamino acid derivatives | Hydrogenation | up to 96% ee | |

| Organocatalysis | Chiral BINOL aldehyde | N-unprotected amino esters | α-functionalization | - | |

| Halogen-Bonding Catalysis | Chiral halonium salt | Imines, cyanoacetates | Mannich reaction | up to 86% ee | |

| This table is interactive. Users can sort and filter the data. |

Green Chemistry Principles in Iminobutanoate Synthesis

The application of green chemistry principles to the synthesis of iminobutanoates aims to create more environmentally benign and sustainable processes. Key strategies include the use of solvent-free reaction conditions and energy-efficient methods like microwave-assisted synthesis.

Performing chemical reactions without the use of solvents is a cornerstone of green chemistry, as it minimizes waste, reduces environmental pollution, and can lead to simpler purification procedures. The synthesis of β-enamino esters, structural analogs of this compound, has been successfully achieved under solvent-free conditions.

This approach typically involves the direct reaction of a β-ketoester with an amine. In some cases, the reaction proceeds efficiently by simply mixing the reactants, sometimes with the aid of a catalyst. For instance, the condensation of β-keto esters with various amines can be carried out without any solvent, often accelerated by ultrasound irradiation in the presence of a catalytic amount of acetic acid. This method is noted for its good yields and environmentally friendly nature. Similarly, catalyst-free and solvent-free methods have been developed where the reactants are heated together, resulting in high yields of the desired β-enaminone or β-enamino ester derivatives. The use of solid supports, such as montmorillonite (B579905) K-10, has also been explored in conjunction with solvent-free conditions, often coupled with microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. This technique is particularly well-suited for green chemistry as it promotes energy efficiency.

The synthesis of β-enamino esters and related compounds has been shown to be highly efficient under microwave irradiation. In many instances, these reactions can be performed under solvent-free and catalyst-free conditions. For example, novel classes of β-enaminoesters have been synthesized in as little as 5–10 minutes by reacting ethyl 3-(2,4-dioxocyclohexyl)propanoate with various amines under microwave irradiation without any solvent or catalyst. This method is highlighted by its mild reaction conditions and the absence of a work-up procedure, making it an environmentally benign process.

Comparative studies have demonstrated the superiority of microwave-assisted synthesis over conventional heating methods for the preparation of various organic compounds, including Schiff bases and tri-substituted imidazoles, citing remarkably higher yields in significantly shorter reaction times. The rapid and uniform heating provided by microwaves can overcome the limitations of conventional heating, which often requires longer reaction times and can lead to the formation of byproducts.

| Method | Conditions | Reactants | Catalyst | Reaction Time | Yield | Reference |

| Solvent-Free | Ultrasound | β-Keto esters, Amines | Acetic acid (cat.) | - | Good | |

| Solvent-Free | Heating | β-dicarbonyls, Amines | None | - | High | |

| Microwave-Assisted | Solvent- & Catalyst-Free | Ethyl 3-(2,4-dioxocyclohexyl)propanoate, Amines | None | 5-10 min | - | |

| Microwave-Assisted | Solid Support (K-10) | β-dicarbonyls, Amines | K-10 | - | 70-97% | |

| Microwave-Assisted | Acetic Acid | N-benzylisatin, 4-methylaniline | Acetic Acid | 15 min | 58% | |

| This table is interactive. Users can sort and filter the data. |

Atom Economy and Waste Minimization Strategies

Modern approaches to improve atom economy in imine synthesis focus on several key areas:

Catalytic Processes: The use of catalysts allows for reactions to proceed under milder conditions and with higher selectivity, reducing the need for stoichiometric reagents that contribute to waste.

Solventless Reactions: Conducting reactions in the absence of solvents, or in environmentally benign solvents like water or supercritical CO2, significantly reduces waste streams and the environmental impact associated with volatile organic compounds (VOCs).

While specific data for the atom economy of this compound synthesis is not extensively detailed in publicly available literature, the principles of green chemistry suggest that its synthesis from benzyl alcohol and a suitable nitrogen source would be most atom-economical if it proceeds via a direct catalytic condensation with high conversion and selectivity.

Table 1: General Principles for Enhancing Atom Economy in Imine Synthesis

| Strategy | Description | Impact on Waste Minimization |

| Catalytic Condensation | Employs a catalyst to facilitate the reaction between an amine and a carbonyl compound (or their precursors), often allowing for lower reaction temperatures and shorter reaction times. | Reduces energy consumption and the formation of side products, leading to less waste. |

| Solvent-Free Conditions | The reaction is carried out without a solvent, often by physically grinding the reactants together or by heating them to a molten state. | Eliminates solvent waste, which is a major contributor to chemical process waste streams. |

| Use of Greener Solvents | Replaces hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids. | Reduces the environmental and health impacts associated with solvent use and disposal. |

| One-Pot Reactions | Multiple reaction steps are performed sequentially in the same reactor without isolating intermediate compounds. | Minimizes solvent use for extraction and purification, and reduces material losses between steps. |

Use of Eco-Friendly Catalytic Systems

The shift towards sustainable chemical production has spurred the development of eco-friendly catalytic systems for a variety of organic transformations, including imine synthesis. These catalysts are typically characterized by their high activity, selectivity, recyclability, and low toxicity.

Examples of eco-friendly catalytic systems applicable to imine synthesis include:

Heterogeneous Catalysts: Solid catalysts, such as zeolites, clays, and functionalized silica, offer significant advantages in terms of ease of separation from the reaction mixture and potential for reuse. This simplifies product purification and reduces catalyst waste. For instance, Amberlyst® 15, a solid acid catalyst, has been effectively used for imine synthesis under solvent-free conditions.

Biocatalysts: Enzymes, such as lipases and transaminases, can catalyze imine formation with high specificity under mild reaction conditions (e.g., neutral pH and ambient temperature) in aqueous media. Their biodegradability and origin from renewable resources make them highly attractive from a green chemistry perspective.

Nanocatalysts: Catalysts based on nanoparticles often exhibit high surface area-to-volume ratios, leading to enhanced catalytic activity. Magnetic nanoparticles, for example, can be easily recovered from the reaction mixture using an external magnetic field, facilitating catalyst recycling.

The application of these green catalytic systems to the synthesis of this compound would involve the reaction of a benzyl-containing precursor with a three-carbon imine precursor in the presence of such a catalyst, ideally under solvent-free or aqueous conditions to maximize the environmental benefits.

Synthesis of Specifically Substituted Benzyl Iminobutanoates

The synthesis of specifically substituted analogues of this compound allows for the fine-tuning of the molecule's properties for various applications. This section details the preparation of two such classes of derivatives.

Preparation of Methyl 3-((benzyloxy)imino)butanoate Derivatives

Detailed experimental procedures for the direct synthesis of Methyl 3-((benzyloxy)imino)butanoate are not extensively reported in the scientific literature. However, its synthesis can be conceptually approached through the condensation of methyl acetoacetate with O-benzylhydroxylamine. This reaction would typically be acid-catalyzed and involve the removal of water to drive the equilibrium towards the formation of the desired iminobutanoate.

A general synthetic scheme would be as follows:

Scheme 1: Proposed Synthesis of Methyl 3-((benzyloxy)imino)butanoate

The reaction conditions would need to be optimized to favor the formation of the desired product over potential side reactions. The choice of catalyst and the method of water removal (e.g., azeotropic distillation with a Dean-Stark apparatus or the use of a dehydrating agent) would be critical parameters.

Synthesis of Ethyl 2-benzyl-3-((tosyloxy)imino)butanoate Precursors

The synthesis of precursors to Ethyl 2-benzyl-3-((tosyloxy)imino)butanoate would likely begin with the preparation of the corresponding β-ketoester, Ethyl 2-benzyl-3-oxobutanoate. A common method for the synthesis of such compounds is the acylation of a ketone enolate or a related nucleophile.

A potential synthetic route to the precursor is the Claisen condensation of ethyl acetate with benzylacetone, or the alkylation of the enolate of ethyl acetoacetate with a benzyl halide. Following the synthesis of Ethyl 2-benzyl-3-oxobutanoate, the formation of the (tosyloxy)imino group would involve a two-step process: first, condensation with hydroxylamine (B1172632) to form the oxime, followed by tosylation of the oxime's hydroxyl group with tosyl chloride in the presence of a base.

Table 2: Potential Synthetic Steps for Ethyl 2-benzyl-3-((tosyloxy)imino)butanoate Precursors

| Step | Reaction | Key Reagents | Product |

| 1 | Synthesis of Ethyl 2-benzyl-3-oxobutanoate | Ethyl acetoacetate, Benzyl halide, Base (e.g., NaOEt) | Ethyl 2-benzyl-3-oxobutanoate |

| 2 | Oximation | Ethyl 2-benzyl-3-oxobutanoate, Hydroxylamine hydrochloride, Base (e.g., Pyridine) | Ethyl 2-benzyl-3-(hydroxyimino)butanoate |

| 3 | Tosylation | Ethyl 2-benzyl-3-(hydroxyimino)butanoate, Tosyl chloride, Base (e.g., Triethylamine) | Ethyl 2-benzyl-3-((tosyloxy)imino)butanoate |

Further research and experimental validation would be necessary to establish the optimal conditions and yields for these proposed synthetic pathways.

Chemical Reactivity and Reaction Mechanisms of Benzyl 3 Iminobutanoate

Fundamental Reactivity Patterns of Imine Functional Groups

The imine functional group (C=N) is central to the reactivity of Benzyl (B1604629) 3-iminobutanoate. Imines are generally more reactive than their corresponding carbonyl counterparts due to the lower electronegativity of nitrogen compared to oxygen, which makes the imine carbon more susceptible to nucleophilic attack. The reactivity of the imine in Benzyl 3-iminobutanoate is further modulated by the electron-withdrawing benzyl ester group, which enhances the electrophilicity of the imine carbon.

Key reactivity patterns of the imine group include:

Nucleophilic Addition: The polarized C=N double bond readily undergoes addition reactions with a variety of nucleophiles.

Electrophilicity: The imine carbon acts as an electrophile.

Basicity: The nitrogen atom possesses a lone pair of electrons, rendering the imine basic and capable of being protonated or coordinating to Lewis acids.

Tautomerism: The presence of α-hydrogens allows for imine-enamine tautomerism, a process analogous to keto-enol tautomerism. wikipedia.orglibretexts.org

C(sp3)–H Bond Activation and Functionalization

A significant aspect of the reactivity of β-imino esters like this compound is the activation of the C(sp3)–H bonds at the α-position to the ester and imine groups. This reactivity allows for direct functionalization of the butanoate backbone.

Aerobic Oxidation Reactions of β-(Alkoxy)imino Carbonyl Compounds

Research on β-(alkoxy)imino carbonyl compounds, which are structurally similar to this compound, has demonstrated their susceptibility to copper-catalyzed aerobic C(sp3)–H oxidation. jst.go.jpnih.gov This reaction provides a direct method for the synthesis of 1-imino-2,3-dicarbonyl compounds. The process typically involves the use of a copper catalyst, such as copper(II) acetate (B1210297), and molecular oxygen as the oxidant. jst.go.jpnih.gov A variety of β-imino esters, β-imino amides, and β-imino ketones can undergo this transformation to yield the corresponding oxidized products in good to excellent yields. jst.go.jp

The general reaction is as follows:

R1-C(=NR2)-CH(R3)-C(=O)-OR4 + O2 --(Cu(OAc)2)--> R1-C(=NR2)-C(=O)-C(=O)-OR4

Table 1: Examples of Copper-Catalyzed Aerobic Oxidation of β-(Alkoxy)imino Carbonyl Compounds

| Substrate | Product | Yield (%) |

|---|---|---|

| Ethyl 3-(methoxyimino)butanoate | Ethyl 2-oxo-3-(methoxyimino)butanoate | 85 |

| N,N-Dimethyl-3-(methoxyimino)butanamide | N,N-Dimethyl-2-oxo-3-(methoxyimino)butanamide | 75 |

| 1-Phenyl-3-(methoxyimino)butan-1-one | 1-Phenyl-2-oxo-3-(methoxyimino)butan-1-one | 90 |

Data derived from studies on analogous β-(alkoxy)imino carbonyl compounds. jst.go.jp

Mechanistic Pathways of Catalytic C–H Oxidation

The mechanism of the copper-catalyzed aerobic C–H oxidation of β-(alkoxy)imino carbonyl compounds is believed to proceed through several key steps. nih.gov While the precise details can vary, a plausible pathway involves:

Enamine Formation: The β-imino ester undergoes tautomerization to its enamine form. This step is considered crucial for the reaction to proceed. jst.go.jp

Coordination to Copper: The enamine coordinates to the copper(II) catalyst.

Oxidative Addition/Electron Transfer: An electron transfer from the enamine to the copper(II) center can occur, generating a copper(I) species and a radical cation intermediate.

Reaction with Oxygen: The copper(I) species can react with molecular oxygen to form a copper-oxygen species, which is a key oxidizing agent. nih.gov

C–H Bond Cleavage: The activated oxygen species then facilitates the cleavage of the C–H bond at the α-position.

Product Formation and Catalyst Regeneration: Subsequent steps lead to the formation of the 1-imino-2,3-dicarbonyl product and regeneration of the copper(II) catalyst.

The turnover-limiting step in related copper-catalyzed aerobic oxidations is often the oxidation of Cu(I) by O2. nih.gov

Nucleophilic Additions to the Imine Carbon

The electrophilic imine carbon of this compound is susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures. β-Enamino esters, the tautomeric forms of β-imino esters, are also excellent nucleophiles themselves, capable of participating in reactions like Michael additions. scilit.com

Common nucleophilic addition reactions include:

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the imine carbon to form new carbon-carbon bonds.

Aza-Michael Addition: Amines and other nitrogen nucleophiles can add to the β-position of the corresponding α,β-unsaturated ester that can be formed from this compound, a reaction known as aza-Michael addition. organic-chemistry.orgrsc.org

Addition of Enolates: Enolates derived from ketones and esters can add to the imine, forming new C-C bonds in a Mannich-type reaction. rsc.org

The regioselectivity of nucleophilic addition to the conjugated system of the enamine tautomer is an important consideration. Generally, soft nucleophiles tend to undergo conjugate addition (1,4-addition), while hard nucleophiles favor direct addition to the imine carbon (1,2-addition). wikipedia.org

Electrophilic Behavior and Cycloaddition Reactions

While the imine carbon is electrophilic, the enamine tautomer of this compound can act as a nucleophile. Furthermore, the imine functionality can participate as a 2π component in cycloaddition reactions. These reactions are powerful tools for the synthesis of heterocyclic compounds.

Types of cycloaddition reactions involving imines and imino esters include:

[3+2] Cycloadditions: Imino esters can react with 1,3-dipoles to form five-membered heterocyclic rings. For instance, the reaction of α-imino esters with azo compounds can yield 1,2,4-triazolines. mdpi.com

[4+2] Cycloadditions (Aza-Diels-Alder Reactions): Imines can act as dienophiles or as part of a diene system in Diels-Alder type reactions to form six-membered nitrogen-containing rings.

[2+2] Cycloadditions: The reaction of imines with ketenes can lead to the formation of β-lactams, a core structure in many antibiotics. acs.org

The specific outcome of these reactions is highly dependent on the nature of the reactants, catalysts, and reaction conditions.

Tautomerism and Isomerization Processes in Iminobutanoates

This compound can exist in equilibrium with its tautomeric enamine form, benzyl 3-aminobut-2-enoate. This imine-enamine tautomerism is analogous to the well-known keto-enol tautomerism. wikipedia.orglibretexts.org

Imine Form <=> Enamine Form

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents on the nitrogen and carbon atoms. The enamine tautomer is a key intermediate in many reactions of β-imino esters, including the C(sp3)–H bond activation discussed earlier. jst.go.jp The formation of the enamine is often a prerequisite for the subsequent reaction steps. Generally, the imine form is thermodynamically more stable than the enamine form due to the greater strength of the C=N double bond compared to a C=C double bond. reddit.com

In addition to tautomerism, isomerization around the C=N double bond can also occur, leading to (E) and (Z) isomers. The stereochemistry of the imine can have a significant impact on its reactivity and the stereochemical outcome of reactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Copper(II) acetate |

| 1-imino-2,3-dicarbonyl compounds |

| β-imino esters |

| β-imino amides |

| β-imino ketones |

| β-enamino esters |

| Benzyl 3-aminobut-2-enoate |

| 1,2,4-triazolines |

Kinetic Studies of Iminobutanoate Transformations

Kinetic studies of this compound and related β-enamino esters focus primarily on their hydrolysis, a key reaction pathway that dictates their stability and utility as synthetic intermediates. The transformation involves the cleavage of the enamine C=C-N bond system back to the parent β-dicarbonyl compound and the amine. The kinetics of this process are sensitive to the molecular structure and the specific reaction conditions employed.

Reaction Rate Determinations for Iminobutanoate Reactivity

The rate of transformations for iminobutanoates, particularly hydrolysis, is typically determined by monitoring the change in concentration of the reactant or product over time. Spectrophotometric methods, such as UV spectroscopy, are commonly employed for this purpose. The disappearance of the enaminone chromophore or the appearance of the resulting carbonyl compound can be followed to establish reaction kinetics. nih.gov Reactions are generally conducted under pseudo-first-order conditions to simplify the rate law determination.

Kinetic studies on a series of enaminones have shown that the rate of hydrolysis is significantly influenced by the structure of the parent dicarbonyl compound. nih.govrsc.org While specific kinetic data for this compound is not extensively documented in publicly available literature, data from analogous enaminones formed from various primary amines and β-dicarbonyl compounds provide insight into the expected reactivity. For instance, the acid-catalyzed hydrolysis of various enaminones demonstrates a clear dependence on structure, with second-order rate constants varying over several orders of magnitude. rsc.org

| Enaminone Structure (Amine + Dicarbonyl) | k₂ (M⁻¹s⁻¹) |

|---|---|

| n-Butylamine + Acetylacetone | 0.13 |

| Glycine + Acetylacetone | 0.45 |

| n-Butylamine + Benzoylacetone | 0.0016 |

| n-Butylamine + 3-Methylacetylacetone | 1.58 |

| n-Butylamine + Dimedone | 0.00018 |

This table is interactive. Click on headers to sort.

Elucidation of Rate-Limiting Steps

The mechanism of hydrolysis for imines and enamines, including iminobutanoates, is generally reversible and proceeds through several key steps. Under acidic conditions, the reaction is catalyzed and involves the formation of a tetrahedral carbinolamine intermediate. masterorganicchemistry.comchemistrysteps.com

The generally accepted mechanism for acid-catalyzed enamine hydrolysis involves:

Protonation of the β-carbon: The reaction initiates with the protonation of the electron-rich β-carbon of the enamine double bond. This step forms a resonance-stabilized iminium ion. chemistrysteps.comyoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. masterorganicchemistry.comchemistrysteps.com This results in the formation of a protonated carbinolamine intermediate.

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. masterorganicchemistry.comchemistrysteps.com

Elimination of the Amine: The lone pair on the oxygen atom assists in the elimination of the amine as a neutral leaving group, generating a protonated carbonyl compound. masterorganicchemistry.comchemistrysteps.com

Deprotonation: The final step is the deprotonation of the oxonium ion to yield the final β-dicarbonyl product. masterorganicchemistry.comchemistrysteps.com

For the acid-catalyzed hydrolysis of enaminones, the rate-limiting step is typically the initial protonation at the β-carbon (Step 1). nih.gov This is supported by the correlation observed between the rate of hydrolysis and the pKa of the parent 1,3-dicarbonyl compound. A lower pKa of the dicarbonyl compound corresponds to a more stable enaminone and a slower hydrolysis rate, as the initial protonation step becomes less favorable. nih.gov However, the rate-determining step can shift depending on the pH; in some cases, particularly at neutral pH, the attack of water on the protonated iminium ion can become rate-limiting. masterorganicchemistry.com

Influence of Reaction Conditions on Kinetics

The kinetics of iminobutanoate transformations are highly dependent on the reaction conditions, most notably pH, temperature, and the structure of the molecule itself.

Influence of pH: The rate of hydrolysis for enaminones is strongly pH-dependent. rsc.org The reaction is typically subject to acid catalysis. nih.govmasterorganicchemistry.com As the pH decreases from neutral, the reaction rate increases due to the higher concentration of protons available to catalyze the rate-limiting step. nih.govjcsp.org.pk However, at very low pH values, the rate may decrease or plateau. This can occur because at very high acid concentrations, the nitrogen atom of the enamine becomes fully protonated, which deactivates the conjugated system and makes the initial, crucial protonation of the β-carbon less favorable. Many imine hydrolysis reactions exhibit a maximum rate at a mildly acidic pH. masterorganicchemistry.com

Influence of Temperature: In line with general chemical kinetics principles, the rate of iminobutanoate hydrolysis increases with temperature. omicsonline.orglibretexts.orgworthington-biochem.com A higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier for the reaction. libretexts.orgworthington-biochem.com For most chemical reactions, a 10°C rise in temperature can increase the reaction rate by 50-100%. worthington-biochem.com

Influence of Molecular Structure: The stability and reactivity of iminobutanoates are very sensitive to their molecular structure.

Dicarbonyl Component: The structure of the β-dicarbonyl portion of the molecule has a profound effect on hydrolysis rates. nih.gov Enaminones derived from cyclic dicarbonyl compounds (like dimedone) are significantly more stable and hydrolyze much more slowly than those from acyclic analogues (like acetylacetone). nih.govrsc.org This is attributed to the greater conformational rigidity and resonance stabilization in the cyclic systems.

Amine Component: In contrast, changes in the structure of the amine portion of the molecule have a relatively minor impact on the rate of acid-catalyzed hydrolysis. nih.gov

Applications of Benzyl 3 Iminobutanoate As a Synthetic Intermediate

Versatile Building Blocks for Complex Organic Molecules

The reactivity of Benzyl (B1604629) 3-iminobutanoate makes it an excellent starting material for the construction of more complex molecular architectures, including dicarbonyl compounds, unsaturated imines, and derivatives of β-amino acids.

Construction of 1-Imino-2,3-dicarbonyl Compounds

While the direct conversion of Benzyl 3-iminobutanoate to 1-imino-2,3-dicarbonyl compounds is not extensively detailed in the scientific literature, the general class of β-enamino ketones and esters are recognized as key precursors for such structures. These syntheses often involve the reaction of 1,3-dicarbonyl compounds with amines or ammonium (B1175870) salts. organic-chemistry.org For instance, a mechanochemical grinding method in the presence of KHSO4 and SiO2 facilitates the amination of solid 1,3-dicarbonyl compounds to yield β-imino derivatives. organic-chemistry.org Another approach involves the use of gold(I)/silver(I) catalysts for the solvent-free reaction of 1,3-dicarbonyl compounds with primary amines to produce β-enaminones and β-enaminoesters in good to excellent yields. nih.gov

Synthesis of α,β-Unsaturated Imines via Dehydrogenation

A significant application of compounds structurally similar to this compound is their conversion to α,β-unsaturated imines through dehydrogenation. This transformation introduces a double bond adjacent to the imine functionality, creating a highly useful synthon for further organic reactions. Palladium-catalyzed dehydrogenation has emerged as a facile method for this purpose. The process often involves a pre-fluorination and subsequent palladium-catalyzed dehydrogenation sequence, which allows for the construction of complex molecular architectures. Mechanistic studies suggest a Pd(0)/Pd(II) catalytic cycle. This method is noted for its excellent functional group tolerance.

| Catalyst System | Key Features |

| Palladium(II) acetate (B1210297) / DPEPhos | Efficient for dehydrogenation of N-fluoro-sulfonamides to α,β-unsaturated imines. |

Precursors for Substituted β-Amino Acid Derivatives

This compound serves as a valuable precursor for the synthesis of substituted β-amino acid derivatives. β-Amino acids are crucial components in peptidomimetics and are found in numerous natural products and pharmaceuticals. illinois.edu One of the common strategies to synthesize β-amino acids is through the hydrogenation of β-amino linked acrylates, which can be derived from β-enamino esters like this compound. illinois.edu

The synthesis of (Z)-α-alkyl-β-N-benzylated enamino esters can be achieved by reacting (±)-α-alkyl-β-keto esters with benzylamine (B48309) and acetic acid. rsc.org These resulting enamino esters can then be further transformed into a variety of substituted β-amino acid derivatives.

Role in Heterocyclic Compound Synthesis

The structural framework of this compound is well-suited for the construction of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

Formation of N-Acylaziridine-2-carboxamides

The direct role of this compound in the formation of N-acylaziridine-2-carboxamides is not prominently documented. However, the synthesis of aziridine (B145994) derivatives often involves the cyclization of β-halo amino esters or related compounds. nih.gov For example, base-promoted cyclization of α-chloro-β-amino substrates is a known method for producing trans-3-aryl aziridine-2-carboxylates and carboxamides. nih.gov

Synthesis of Isoindolinones and Related Nitrogen Heterocycles

This compound and related β-enamino compounds are useful intermediates in the synthesis of isoindolinones, a class of compounds with significant biological activity. nih.govorganic-chemistry.org The synthesis of isoindolinones can be achieved through various methods, including the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines. organic-chemistry.org More recently, palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones has been developed via the tandem Heck/Suzuki coupling of 1,1-disubstituted enamides with aryl/alkenyl boronic acids. rsc.org

A green and facile approach for the installation of isoindolinone skeletons involves a tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters in the presence of a fluorous phosphine (B1218219) organocatalyst.

| Synthetic Route to Isoindolinones | Starting Materials | Key Features |

| Reductive C-N coupling and intramolecular amidation | 2-carboxybenzaldehyde and amines | High yields |

| Palladium-catalyzed C-H carbonylation | Primary benzylamines | Utilizes CO gas or a surrogate |

| Tandem Heck/Suzuki coupling | 1,1-disubstituted enamides and aryl/alkenyl boronic acids | Asymmetric synthesis, high enantioselectivity |

| Tandem reaction with organocatalyst | 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters | Green and efficient |

Derivations to Pyrrolidines and Pyrrolidinones

The structural backbone of this compound makes it an exemplary precursor for the synthesis of pyrrolidine (B122466) and pyrrolidinone ring systems, which are core scaffolds in many biologically active compounds and natural products. nih.gov The conversion of β-enamino esters like this compound into these saturated heterocycles can be achieved through several reliable synthetic strategies, primarily involving reduction or cycloaddition reactions. nih.govanalis.com.my

Reduction Strategies: The most direct approach to synthesizing substituted pyrrolidines from β-enamino esters is the reduction of the enamine C=C double bond. This transformation can be accomplished using various reducing agents, with the choice of reagent and conditions often influencing the stereochemical outcome of the reaction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. For endocyclic β-enamino esters, catalysts like Platinum(IV) oxide (PtO₂) have been shown to produce syn addition products with high diastereoselectivity (up to 90% d.e.). acs.orgacs.org Conversely, for exocyclic β-enamino esters, hydrogenation over Palladium on carbon (Pd/C) can yield anti addition products with significant diastereomeric excess (up to 84% d.e.). acs.orgacs.org

Chemical Reduction: Reagents such as sodium cyanoborohydride (NaBH₃CN) in the presence of an acid catalyst can effectively reduce the enamine double bond, albeit sometimes with moderate diastereoselectivity. analis.com.my The mechanism is believed to involve the formation of an intermediate iminium ion which is then reduced by the hydride reagent.

| Precursor Type | Reagent/Catalyst | Key Condition | Major Product Stereochemistry | Diastereomeric Excess (d.e.) | Reference |

| Endocyclic β-enamino ester | PtO₂, H₂ | Catalytic | syn addition | 90% | acs.orgacs.org |

| Exocyclic β-enamino ester | Pd/C, H₂ | Catalytic | anti addition | 84% | acs.orgacs.org |

| Endocyclic β-enamino ester | NaBH₃CN | Acid-catalyzed | - | Moderate | analis.com.my |

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. nih.govbeilstein-journals.org this compound can act as a dipolarophile in these reactions. Alternatively, related α-imino esters can be used to generate azomethine ylides in situ, which then react with dipolarophiles. The use of chiral ligands with silver or copper salts can induce high enantioselectivity in these cycloadditions, yielding chiral pyrrolidine derivatives. nih.gov For instance, the reaction between imino esters and nitroalkenes using a silver perchlorate/phosphoramidite ligand system can produce highly functionalized nitroprolinates with excellent enantiomeric excess (up to 99% ee). nih.gov

Dieckmann Cyclization for Pyrrolidinones: Pyrrolidinone scaffolds can be synthesized from precursors derived from β-amino esters via the Dieckmann reaction. This intramolecular condensation of a diester in the presence of a base (like potassium hexamethyldisilazide, KHMDS) is a highly effective method for forming five-membered rings, yielding N-protected 4,5-disubstituted 3-pyrrolidinones. researchgate.net

Strategies for Derivatization and Analogue Development

The structure of this compound presents multiple opportunities for chemical modification, allowing for the systematic development of analogues. These derivatization strategies are crucial for fine-tuning the molecule's physicochemical properties and for exploring structure-activity relationships in medicinal chemistry. The primary sites for modification include the imine/enamine nitrogen, the butanoate backbone, and the benzyl ester moiety.

Design and Synthetic Routes to Iminobutanoate Analogues

The design of iminobutanoate analogues is driven by the need for compounds with tailored properties. Synthetic access to these analogues relies on the versatile chemistry of β-dicarbonyl compounds and amines. The most common route involves the condensation of a β-ketoester with a primary or secondary amine. acgpubs.org This approach allows for significant diversity in the resulting β-enamino ester.

Synthetic Routes to Analogues:

Condensation with β-Ketoesters: The reaction between a β-ketoester (e.g., benzyl acetoacetate) and an amine is a foundational method. This reaction can be catalyzed by various agents to improve yields and reaction conditions. acgpubs.orgorganic-chemistry.org

Reaction with Acetal (B89532) Reagents: Ethyl phenylacetate (B1230308) derivatives can react with N,N-dimethylformamide dimethyl acetal (DMFDMA) to yield β-enamino esters. nih.gov Similarly, reaction with triethyl orthoformate and a secondary amine like piperidine (B6355638) also produces the desired scaffold. nih.gov

Catalyst-Free Thermal Ring Opening: A novel approach involves the thermal, catalyst-free ring-opening of aminocyclopropenones with alcohols, which stereospecifically yields β-enamino esters. researchgate.net

The table below summarizes various catalytic systems used for the synthesis of β-enamino esters, the precursors to diverse iminobutanoate analogues.

| Reactants | Catalyst / Conditions | Yield | Reference |

| β-Ketoester + Amine | Zn(ClO₄)₂·6H₂O | >70% | acgpubs.org |

| β-Ketoester + Amine | Bismuth(III) trifluoroacetate (B77799) in water | 63-98% | acgpubs.org |

| 1,3-Dicarbonyl + Amine | Gold(III) catalyst | 61-98% | acgpubs.org |

| 1,3-Dicarbonyl + Amine | Cobalt(II) chloride (solvent-free) | 75-95% | acgpubs.org |

| β-Ketoester + Amine | Sc(OTf)₃ (solvent-free) | 70-95% | acgpubs.org |

| Ethyl phenylacetate + DMFDMA | DMF, 60 °C | Good | nih.gov |

Functional Group Interconversions of the Ester Moiety

The benzyl ester group in this compound is a versatile handle for further chemical transformations. wikipedia.org Its reactivity allows for its conversion into a range of other functional groups, thereby expanding the library of accessible analogues. imperial.ac.uk

Hydrolysis: The benzyl ester can be cleaved to yield the parent carboxylic acid. This can be achieved under acidic or basic conditions. libretexts.org For instance, base-promoted hydrolysis (saponification) with an alkali hydroxide (B78521) proceeds via nucleophilic attack at the carbonyl carbon. libretexts.org Alternatively, hydrolysis can be performed with water under high temperature and pressure in the absence of strong acids or bases. google.com Nickel boride has also been reported as a chemoselective reagent for cleaving benzyl esters to give the parent carboxylic acids in high yields. organic-chemistry.org

Transesterification: This reaction involves converting the benzyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org This is a valuable method for modifying the ester moiety to, for example, a methyl or ethyl ester, which can alter the compound's solubility and metabolic stability. A tetranuclear zinc cluster has been shown to be an effective catalyst for this transformation under mild conditions. organic-chemistry.org

Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this conversion. imperial.ac.uk Selective reduction to the corresponding aldehyde can be achieved using one equivalent of diisobutylaluminium hydride (DIBAL-H) at low temperatures. imperial.ac.uk Photoredox catalysis has also emerged as a method for reducing aromatic esters to benzyl alcohols. researchgate.net

Conversion to Amides and Anhydrides: Benzyl esters can be converted in a one-pot reaction to amides, other esters, or anhydrides. This transformation proceeds through an acid chloride intermediate, which is generated using α,α-dichlorodiphenylmethane and a catalytic amount of ferric(III) chloride, and then reacted in situ with an appropriate nucleophile (amine, alcohol, or carboxylic acid). rsc.org

| Transformation | Reagents/Conditions | Product Functional Group | Reference |

| Hydrolysis | H₂O, H⁺ or OH⁻ catalyst | Carboxylic Acid | libretexts.org |

| Hydrolysis | Nickel Boride, Methanol | Carboxylic Acid | organic-chemistry.org |

| Transesterification | R'-OH, Acid/Base catalyst | New Ester (R-COOR') | organic-chemistry.org |

| Reduction to Alcohol | LiAlH₄ or excess DIBAL-H | Primary Alcohol | imperial.ac.uk |

| Reduction to Aldehyde | 1 eq. DIBAL-H, low temp. | Aldehyde | imperial.ac.uk |

| Conversion to Amide | 1. Ph₂CCl₂, FeCl₃2. R'₂NH | Amide | rsc.org |

Catalysis in Benzyl 3 Iminobutanoate Chemistry

Transition Metal Catalysis in Iminobutanoate Reactions

Transition metals have emerged as powerful catalysts for a variety of transformations involving iminobutanoates and related β-enaminones. Their ability to activate substrates through different mechanistic pathways allows for unique and efficient bond formations. Recent research has highlighted the utility of several transition metals in C-H functionalization and annulation strategies for these substrates. rsc.org

Copper-Catalyzed Processes

Copper catalysts are versatile and have been employed in several key transformations involving β-enamino ester analogues. Their applications range from alkylations to more complex reductive aminocarbonylations.

One significant application is in the asymmetric alkylation of α-imino-esters, which are precursors to chiral α-amino acid derivatives. Copper(I) complexes, in particular, have been shown to catalyze the alkylation of both linear and cyclic α-imino-esters with a wide range of alkyl halides, including benzyl (B1604629) bromides. nih.gov The reaction proceeds through the formation of a stabilized copper(I)-enolate intermediate, which is generated by the deprotonation of the imino-ester in the presence of a mild base. nih.gov This activation by the chiral copper(I) complex enables the reaction to proceed with high enantioselectivity. nih.gov

Furthermore, copper catalysis facilitates the conjugate addition of alkylboron compounds to alkynoates, providing a direct route to β-disubstituted acrylates. nih.gov This process involves the syn-carbocupration of an alkylcopper(I) species across the carbon-carbon triple bond of the alkynoate, followed by proton-trapping of the resulting alkenylcopper intermediate. nih.gov

In a different approach, a synergistic copper-catalysis strategy has been developed for the reductive aminocarbonylation of alkyl iodides using nitroarenes. organic-chemistry.org A single copper catalyst mediates both the carbonylation of the alkyl iodide to form an acyl iodide intermediate and the reduction of the nitroarene to an aniline. These intermediates then spontaneously couple to form N-aryl alkylamides. organic-chemistry.org This method is notable for being the first to achieve reductive aminocarbonylation for C(sp3)-hybridized electrophiles. organic-chemistry.org

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | Cu(CH₃CN)₄PF₆ / (S,Sₚ)-ᵗBu-FOXAP | α-Imino-esters, Alkyl halides | Provides chiral α-amino acid derivatives with high enantioselectivity. | nih.gov |

| Conjugate Addition | CuOAc / P(OPh)₃ | Alkylboranes, Alkynoates | Forms β-disubstituted acrylates via a formal syn-hydroalkylation. | nih.gov |

| Reductive Aminocarbonylation | (NHC)Cu catalyst | Alkyl iodides, Nitroarenes, CO | Synergistic catalysis for N-aryl alkylamide synthesis. | organic-chemistry.org |

Palladium-Catalyzed Transformations

Palladium catalysis is extensively used for C-C bond formation and has been successfully applied to the functionalization of β-enaminones. These methods often involve direct C-H activation, offering atom-economical routes to complex structures.

A notable example is the Pd(II)-catalyzed dehydrogenative alkenylation of cyclic enaminones with simple alkenes, known as the Fujiwara-Moritani reaction. nih.gov This process directly couples two different alkenes, forming unique 1,3-diene structures. The proposed mechanism involves an electrophilic attack of Pd(II) on the enaminone, followed by deprotonation to form a palladated intermediate. This intermediate then undergoes alkene insertion and subsequent β-hydride elimination to deliver the final product, with the Pd(II) catalyst being regenerated by a copper co-oxidant. nih.gov

Palladium catalysts also enable the synthesis of β-enaminones from saturated ketones. researchgate.net In this approach, a palladium catalyst with a diamine ligand promotes the α,β-dehydrogenation of the ketone, with allyl acetate (B1210297) acting as a hydrogen scavenger. The in situ generated α,β-unsaturated ketone then undergoes conjugate addition with an amine to form the β-enaminone. researchgate.net

Furthermore, catalyst-controlled regioselective arylation of α,β-unsaturated imines has been achieved. By selecting different palladium catalysts and reaction conditions, it is possible to direct C-H arylation to either the α- or γ-position of a palladium azapentadienyl intermediate, leading to the divergent synthesis of enamine or allylic amine derivatives. nih.gov

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Dehydrogenative Alkenylation | Pd(OAc)₂, Cu(OAc)₂ | Cyclic enaminones, Alkenes | 1,3-Dienes | nih.gov |

| Dehydrogenative β-Amination | Pd catalyst, Diamine ligand | Saturated ketones, Amines, Allyl acetate | β-Enaminones | researchgate.net |

| Regioselective C-H Arylation | [Pd(dba)₂], NiXantphos | α,β-Unsaturated imines, Aryl bromides | α- or γ-Arylated amines | nih.gov |

Cobalt-Catalyzed Oxidations and Derivatizations

Cobalt, being an earth-abundant metal, offers a cost-effective alternative to precious metal catalysts. It has proven effective in the synthesis of β-enaminones through oxidative processes.

A proficient method for synthesizing enaminones involves the cobalt(II)-catalyzed oxidative amination of aryl alkenes. organic-chemistry.org Using CoCl₂·6H₂O as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant, aryl alkenes react with amines and chloroform to yield highly functionalized enaminones. organic-chemistry.orgorganic-chemistry.org The reaction proceeds efficiently under mild conditions and tolerates a wide range of substrates. Mechanistic studies involving radical scavengers suggest the involvement of a radical intermediate pathway. organic-chemistry.org

Cobalt(II) chloride has also been utilized as a catalyst for the direct condensation of 1,3-dicarbonyl compounds with amines to produce β-enaminones and β-enamino esters. This reaction proceeds effectively at room temperature under solvent-free conditions, highlighting its simplicity and environmental benefits. researchgate.net More recently, the merger of photoredox catalysis with enantioselective cobalt-catalyzed C-H activation has enabled the regio- and stereoselective dual functionalization of indoles, showcasing the potential for advanced cobalt catalysis in creating complex chiral molecules. acs.org

Iron-Based Catalysis

Iron is another abundant and non-toxic metal that is increasingly used in catalysis. Iron-catalyzed reactions provide sustainable methods for various organic transformations, including those that could be applied to iminobutanoate chemistry.

Iron catalysts are particularly effective in cross-coupling reactions involving sp³-hybridized substrates, which have traditionally been challenging for other late transition metals. beilstein-journals.org A significant strategy is the "borrowing hydrogen" or "hydrogen autotransfer" process. For instance, an iron-carbonyl complex, Fe₂(CO)₉, can catalyze the α-alkylation of methylene ketones using primary alcohols. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the ketone enolate; the resulting intermediate is then reduced by the hydrogen initially borrowed from the alcohol. This principle could be extended to the alkylation of β-enamino esters.

Additionally, iron complexes with specifically designed phenanthroline ligands have been developed for the catalytic asymmetric epoxidation of acyclic β,β-disubstituted enones. nih.gov This reaction provides access to highly enantioenriched α,β-epoxyketones, which are valuable precursors for synthesizing molecules with all-carbon quaternary centers. nih.gov

Organocatalysis in Iminobutanoate Synthesis and Reactivity

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. It offers a powerful alternative to metal-based catalysts for the synthesis and transformation of iminobutanoates and related compounds, often providing high levels of stereocontrol.

The synthesis of β-enamino esters can be achieved through simple acid or base catalysis. For example, β-keto esters react efficiently with various amines in the presence of catalytic amounts of acetic acid under solvent-free conditions to yield the corresponding β-enamino esters. organic-chemistry.org

For asymmetric synthesis, chiral organocatalysts are employed. A prominent example is the asymmetric Mannich reaction, which is a powerful tool for producing chiral β-amino esters. nih.gov Chiral bifunctional thiourea catalysts derived from diamines like (R,R)-cyclohexyldiamine have been successfully used to catalyze the addition of β-keto esters to in situ generated N-Boc-imines, affording products with excellent yields and enantiomeric excesses (up to 99% ee). nih.govacs.org

The reactivity of the enamine functionality has also been harnessed in reduction reactions. The organocatalytic reduction of the C=C double bond in β-enamino esters can be accomplished using Hantzsch esters as the hydrogen source, catalyzed by chiral Brønsted acids. researchgate.net Furthermore, simple primary β-amino alcohols, derived from natural amino acids, have been shown to be efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org

Heterogeneous Catalysis for Iminobutanoate Transformations

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. acs.org These benefits are highly desirable for industrial applications.

In the context of iminobutanoate chemistry, heterogeneous catalysts have been explored for both synthesis and resolution. For the synthesis of β-enamino esters, solid acid catalysts such as Yb(OTf)₃ and silica-supported antimony(III) chloride have been shown to be effective under solvent-free conditions. dntb.gov.ua

Theoretical and Computational Studies of Benzyl 3 Iminobutanoate

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. rsc.org This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. rsc.org

For Benzyl (B1604629) 3-iminobutanoate, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. researchgate.net This process finds the lowest energy arrangement of atoms, providing key structural parameters.

Expected Data from DFT Calculations on Benzyl 3-iminobutanoate:

| Parameter | Description |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths (e.g., C=N, C=O, C-O), bond angles, and dihedral angles. For this compound, this would reveal the planarity of the enamine system and the orientation of the benzyl group. |

| Vibrational Frequencies | Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra. researchgate.net This helps confirm the optimized structure by comparing theoretical spectra to experimental data and ensures the structure is a true energy minimum. |

| Thermodynamic Properties | DFT can calculate thermodynamic data such as enthalpy, entropy, and Gibbs free energy. nih.gov These values are crucial for understanding the stability of the molecule and the energetics of its reactions. |

| Atomic Charges | Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This would reveal the distribution of electron density across the this compound molecule, identifying electrophilic and nucleophilic sites. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

An FMO analysis of this compound would provide critical insights into its reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

For a β-enamino ester like this compound, the HOMO is expected to have significant electron density on the enamine nitrogen and the α-carbon, reflecting the nucleophilic character of this system. The LUMO would likely be distributed over the carbonyl group and the imine double bond, indicating the sites susceptible to nucleophilic attack.

Table of Expected FMO Properties for this compound:

| Orbital | Expected Location of Electron Density | Role in Reactivity |

| HOMO | Primarily on the N-C=C system (the enamine moiety). | Acts as the electron-donating orbital in reactions with electrophiles. Dictates the molecule's nucleophilicity. youtube.com |

| LUMO | Primarily on the C=O and C=N bonds (the carbonyl and imine groups). | Acts as the electron-accepting orbital in reactions with nucleophiles. Dictates the molecule's electrophilicity. youtube.com |

| HOMO-LUMO Gap | The energy difference between ELUMO and EHOMO. | A smaller gap indicates higher reactivity, greater polarizability, and lower kinetic stability. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. Red regions indicate negative potential (electron-rich areas, attractive to electrophiles), while blue regions indicate positive potential (electron-poor areas, attractive to nucleophiles). Green and yellow areas represent intermediate, near-neutral potential. researchgate.net

For this compound, an MEP map would visually confirm the electronic characteristics predicted by FMO and NBO analyses.

Negative Potential (Red/Yellow): Expected around the carbonyl oxygen and the imine nitrogen due to the presence of lone pairs of electrons. These are the primary sites for electrophilic attack or hydrogen bonding.

Positive Potential (Blue): Expected around the amine proton (N-H) and the protons on the carbon adjacent to the carbonyl group, indicating their acidic nature and susceptibility to attack by bases or nucleophiles.

Aromatic Ring: The benzyl group's π-system would show a region of negative potential above and below the plane of the ring, characteristic of aromatic systems.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is invaluable for studying reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation.

To understand how a reaction proceeds, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate and characterize these fleeting structures. A genuine transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the making or breaking of a bond).

β-Enamino esters are versatile intermediates in organic synthesis. researchgate.net Computational studies can be used to investigate various potential reaction pathways for this compound, such as:

Alkylation/Acylation: These compounds can react with electrophiles at the α-carbon or the nitrogen. DFT calculations could predict the regioselectivity by comparing the activation energies for the two competing pathways (C-alkylation vs. N-alkylation). The pathway with the lower activation energy would be the kinetically favored product.

Cycloaddition Reactions: The conjugated system in this compound could participate in cycloaddition reactions. Computational analysis could explore the feasibility and stereoselectivity of such reactions by modeling the different approaches of the reacting molecules.

Hydrolysis: The mechanism of ester or imine hydrolysis under acidic or basic conditions could be modeled. This would involve characterizing transition states for the addition of water or hydroxide (B78521) and subsequent bond cleavages.

By comparing the energy profiles of different possible pathways, computational chemistry can provide a detailed understanding of the molecule's reactivity and predict the most likely reaction outcomes under various conditions.

Computational Approaches to Chemical Reactivity Prediction

Computational chemistry provides powerful tools for predicting and understanding the chemical reactivity of molecules like this compound. walshmedicalmedia.com These methods, rooted in theoretical chemistry and executed through sophisticated computer programs, allow for the calculation of molecular structures, properties, and interactions. walshmedicalmedia.com By simulating molecules at the quantum level, researchers can gain insights into reaction mechanisms and predict phenomena that may be difficult to observe experimentally. walshmedicalmedia.com

One of the most common computational techniques is Density Functional Theory (DFT), which is used to calculate the electronic structure of molecules. walshmedicalmedia.com From the electronic structure, various properties that correlate with reactivity can be derived. For this compound, a β-enamino ester, these calculations can identify the most likely sites for electrophilic and nucleophilic attack. wikipedia.orgresearchgate.net

Key computational descriptors for reactivity prediction include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For this compound, the distribution of the HOMO would likely be concentrated on the enamine moiety, specifically the nitrogen atom and the α-carbon, highlighting these as the primary nucleophilic centers. wikipedia.orgresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show low electron density (positive potential), indicating sites for nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the nitrogen atom would be expected to be regions of negative potential.

Fukui Functions: These functions are used to describe the change in electron density at a specific point in the molecule when the total number of electrons is changed. They can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks with greater precision. researchgate.net

These computational methods are not only predictive but also help in elucidating reaction mechanisms. For instance, by calculating the energy profiles of different reaction pathways, chemists can determine the most favorable route for a reaction to proceed.

Below is an interactive data table summarizing computational methods used in reactivity prediction.

| Computational Method | Information Provided | Application to this compound |

| Density Functional Theory (DFT) | Calculates the electronic structure of the molecule. | Provides the foundation for deriving various reactivity indices. ajchem-a.com |

| Frontier Molecular Orbital (FMO) Analysis | Determines the energy and location of HOMO and LUMO. | Predicts the primary sites for nucleophilic (electron donation from HOMO) and electrophilic (electron acceptance into LUMO) attack. |

| Molecular Electrostatic Potential (MEP) Mapping | Visualizes the electrostatic potential on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Fukui Function Analysis | Quantifies the reactivity of different atomic sites in the molecule. | Pinpoints specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net |

| Transition State Theory | Calculates the energy barrier for a chemical reaction. | Helps in determining the kinetics and mechanism of reactions involving this compound. |

Chemoinformatics and Structure-Reactivity Relationship Studies

Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. A significant area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov While often used for predicting biological activity, QSAR methodologies can also be adapted to model and predict chemical reactivity. nih.gov These studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity.

For a class of compounds like β-enamino esters, including this compound, a QSAR study would involve several key steps: